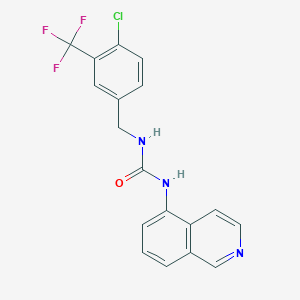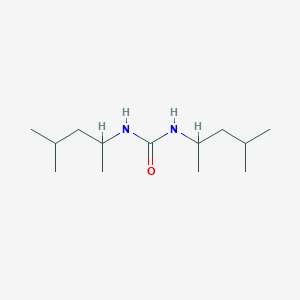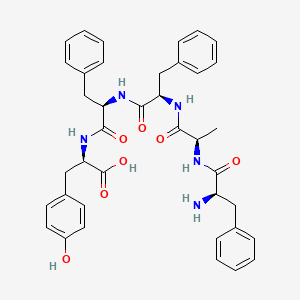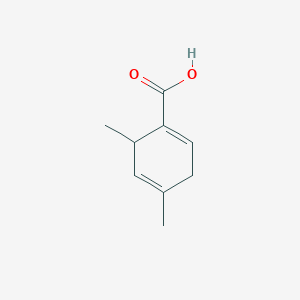![molecular formula C20H24O B12581754 1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene CAS No. 610754-82-0](/img/structure/B12581754.png)
1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a butene chain, which is further substituted with a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene typically involves multiple steps. One common method includes the reaction of 4-bromo-3-(isobutoxymethyl)-3-methylbut-1-ene with benzene derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
610754-82-0 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[4-(2-methylpropoxy)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C20H24O/c1-17(2)16-21-15-9-14-20(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-14,17H,9,15-16H2,1-2H3 |
InChI Key |
AXSSKDOTTRYQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)




![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)



![N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B12581732.png)
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
